![molecular formula C19H19N8O5P B12740850 phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol CAS No. 1159490-83-1](/img/structure/B12740850.png)
phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a compound known for its potent and selective inhibition of the c-MET receptor tyrosine kinase. This receptor plays a critical role in human oncogenesis and tumor progression, making the compound a valuable candidate for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol involves multiple steps. One common method includes the condensation of quinoline derivatives with triazolopyrazine scaffolds. The reaction conditions typically involve the use of tetrahydrofuran as a solvent medium, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
科学的研究の応用
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in inhibiting c-MET receptor tyrosine kinase, which is crucial in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the c-MET receptor.
作用機序
The compound exerts its effects by selectively inhibiting the c-MET receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell growth, survival, and metastasis. The molecular targets include the ATP-binding site of the c-MET receptor, preventing its phosphorylation and subsequent activation .
類似化合物との比較
Similar Compounds
Foretinib: Another c-MET inhibitor with dual activity against VEGFR-2.
Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets c-MET.
Cabozantinib: Inhibits c-MET and VEGFR-2, used in cancer therapy.
Uniqueness
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is unique due to its high selectivity and potency against the c-MET receptor. Unlike other inhibitors, it demonstrates minimal off-target effects, making it a promising candidate for targeted cancer therapy .
特性
CAS番号 |
1159490-83-1 |
|---|---|
分子式 |
C19H19N8O5P |
分子量 |
470.4 g/mol |
IUPAC名 |
phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H16N8O.H3O4P/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;(H3,1,2,3,4) |
InChIキー |
TWWONGIWZWOGQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


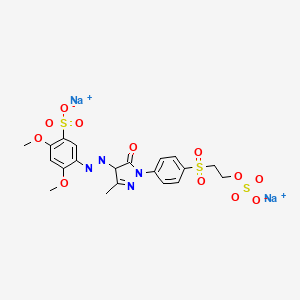
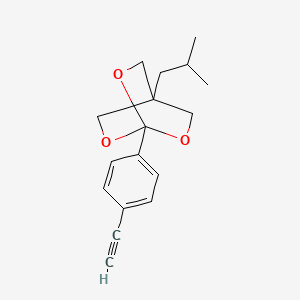
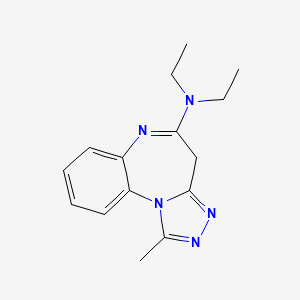
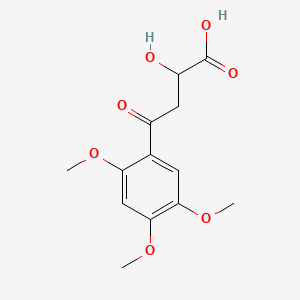
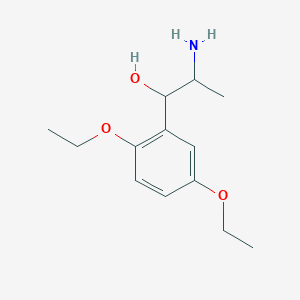

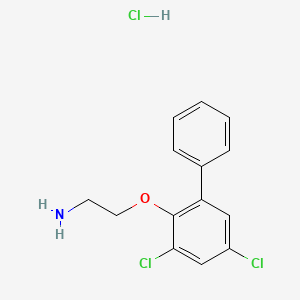
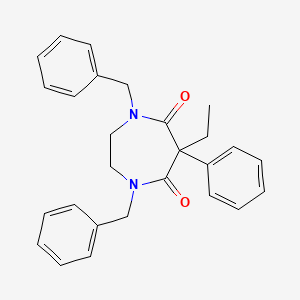
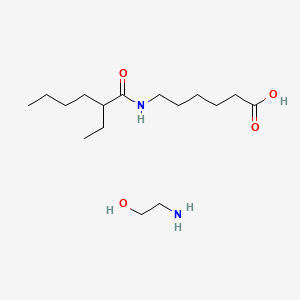
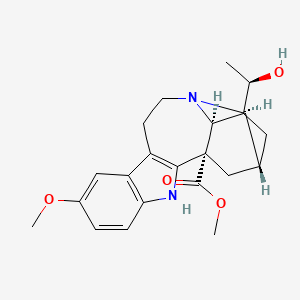

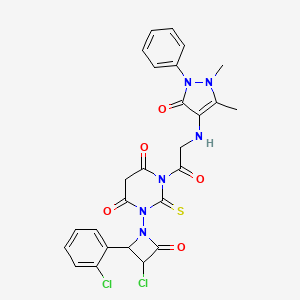
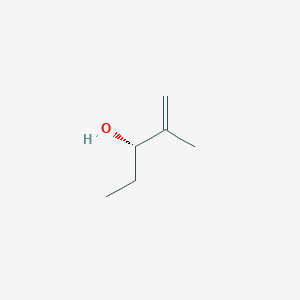
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12740823.png)
